N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
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Description
N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a useful research compound. Its molecular formula is C20H17ClN2O3 and its molecular weight is 368.82. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Activity
N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a compound that could potentially be involved in various chemical syntheses and biological activities, given its structural components. Research in related fields has shown the versatility of compounds with similar structures in synthesizing new chemical entities and evaluating their biological activities.
For example, compounds with furan and oxalamide groups have been synthesized and tested for their antimicrobial activities. Patel and Shaikh (2010) prepared compounds with furan and oxalamide components and evaluated their in vitro antimicrobial activities against various bacterial and fungal species, showing some compounds' comparable activity with standard drugs (Patel & Shaikh, 2010).
Similarly, Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the potential for synthesizing diverse oxalamide derivatives, which could be related to the compound in terms of chemical reactivity and potential applications (Mamedov et al., 2016).
Catalytic Activity Enhancement
Compounds with furan and oxalamide groups have also been studied for their ability to enhance catalytic activities in various chemical reactions. Bhunia et al. (2017) found that N,N'-Bis(furan-2-ylmethyl)oxalamide significantly promotes Cu-catalyzed N-arylation of anilines and cyclic secondary amines, suggesting that similar compounds could act as effective ligands in catalytic systems (Bhunia et al., 2017).
Potential Antiplasmodial Activities
Compounds featuring furan groups have been identified for their potential in treating malaria. Krake et al. (2017) synthesized derivatives of furan-based compounds and evaluated their influence on Plasmodium falciparum, indicating that furan derivatives could serve as promising leads for antimalarial drug development (Krake et al., 2017).
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-13-17(21)3-2-4-18(13)23-20(25)19(24)22-11-14-5-7-15(8-6-14)16-9-10-26-12-16/h2-10,12H,11H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWHCVTXLCUUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.